The synthesis of Ono-AE1-329 involves several key steps, typically starting from simpler organic compounds. While specific proprietary methods may not be publicly disclosed, general synthetic routes for similar compounds include:
Parameters like temperature, reaction time, and solvent choice are critical during synthesis to optimize yield and minimize by-products.
The molecular structure of Ono-AE1-329 can be characterized by its unique arrangement of atoms that facilitate its interaction with the EP4 receptor. Notable features include:
The three-dimensional conformation of Ono-AE1-329 allows it to fit into the binding pocket of the EP4 receptor, which is vital for its agonistic activity.
Ono-AE1-329 participates in several chemical reactions relevant to its pharmacological activity:
These reactions highlight the compound's role in influencing both cardiovascular dynamics and hemostasis.
The mechanism of action for Ono-AE1-329 primarily involves its activation of the EP4 receptor, which leads to several physiological responses:
These mechanisms collectively contribute to its therapeutic potential in treating heart failure and preventing thrombotic events.
Ono-AE1-329 exhibits several notable physical and chemical properties:
These properties are crucial for its formulation into therapeutic agents.
Ono-AE1-329 has diverse applications in scientific research and clinical settings:
Ono-AE1-329 (chemical name: 2-[3-[(1R,2S,3R)-3-hydroxy-2-[(E,3S)-3-hydroxy-5-[2-(methoxymethyl)phenyl]pent-1-enyl]-5-oxocyclopentyl]sulfanylpropylsulfanyl]acetic acid) is a synthetic prostaglandin E2 (PGE2) analog engineered for selective agonism of the EP4 receptor subtype. Its molecular architecture (C₂₃H₃₂O₆S₂; MW 468.62 g/mol) features four defined stereocenters and a double-bond configuration critical for receptor recognition [5] [7]. The core structure includes:
Table 1: Structural Features Enabling EP4 Selectivity
Structural Element | Role in EP4 Binding | Validation Method |
---|---|---|
15(S)-Hydroxyl Group | H-bond with Asn307 (TM6) | Mutagenesis studies |
(E)-α,β-unsaturated ketone | Stabilizes C1-carboxylate orientation | Molecular docking |
Sulfanylacetic acid chain | Salt bridge with Arg316 (ECL2) | Radioligand displacement |
Methoxymethyl biphenyl | Hydrophobic packing in TM7 pocket (Phe288, Val291) | Comparative binding assays |
Selectivity arises from steric exclusion by other EP receptors: EP3's narrower ligand pocket (due to Leu298 in TM6) and EP2's divergent ECL2 conformation preclude high-affinity Ono-AE1-329 binding. Competitive assays confirm >1,000-fold selectivity for EP4 (Ki = 9.7 nM) over EP1–EP3 receptors [3] [8].
While PGE2 binds all EP receptors (EP1–EP4) with near-equal affinity (Kd ~1–10 nM), Ono-AE1-329 exhibits biased signaling at EP4, preferentially activating Gαs-cAMP over β-arrestin recruitment. Key differentials include:
Table 2: Ligand-Receptor Dynamic Profiles
Parameter | PGE2 | Ono-AE1-329 |
---|---|---|
Binding Affinity (Kd) | 4.2 nM (EP4) | 9.7 nM (EP4) |
Dissociation Half-life (t1/2) | 2.1 min | 18.4 min |
cAMP EC50 | 11 nM | 5.3 nM |
β-Arrestin Recruitment | Yes (Emax = 100%) | Minimal (Emax = 22%) |
Functional selectivity is evidenced in eosinophils: Ono-AE1-329 (100 nM) suppresses chemotaxis and CD11b upregulation 40% more potently than PGE2, independent of cAMP elevation—highlighting non-canonical signaling bias [4] [9].
Ono-AE1-329 stabilizes an EP4 conformation that facilitates heterotrimeric Gαsβγ protein dissociation, initiating two signaling cascades:
Table 3: Downstream Signaling Metrics
Signaling Axis | Effector | Activation Magnitude | Functional Outcome |
---|---|---|---|
Gαs/AC/cAMP | PKA | 3.1-fold vs. baseline | Gene transcription modulation |
Gβγ/PI3K | Akt phosphorylation | 2.8-fold vs. baseline | Eosinophil cytoskeletal inhibition |
EP4 C-tail/PKCζ | NF-κB nuclear transit | Reduced by 67% | Attenuated cytokine production |
Notably, EP4’s C-terminal Ser370 residue is critical: Phosphomimetic mutants (S370D) enhance Ono-AE1-329-induced β-arrestin recruitment, while wild-type EP4 favors Gαs coupling—demonstrating ligand-directed signaling plasticity [6] [8].
Table 4: Compound Nomenclature for Ono-AE1-329
Identifier Type | Name |
---|---|
IUPAC Name | 2-[3-[(1R,2S,3R)-3-Hydroxy-2-[(E,3S)-3-hydroxy-5-[2-(methoxymethyl)phenyl]pent-1-enyl]-5-oxocyclopentyl]sulfanylpropylsulfanyl]acetic acid |
Synonyms | ONO AE1-329, ONO-AE1-329, ONO-AE1 329, ONOAE1329 |
CAS Registry | 253350-43-5 |
Molecular Formula | C₂₃H₃₂O₆S₂ |
Canonical SMILES | COCC1=CC=CC=C1CCC@@HO |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7